molecular formula C26H31N3O8 B579917 (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate CAS No. 239463-85-5

(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B579917
CAS No.: 239463-85-5
M. Wt: 513.547
InChI Key: KYUCVOVGODORNE-NUFNRNBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate” is an intermediate of Silodosin , which is an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy .


Molecular Structure Analysis

The molecular formula of this compound is C26H31N3O8 . The InChI Key is KYUCVOVGODORNE-NUFNRNBZSA-N . The molecular weight is 513.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C26H31N3O8), molecular weight (513.5 g/mol), and InChI Key (KYUCVOVGODORNE-NUFNRNBZSA-N) . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Applications in Medicinal Chemistry

Compounds with complex structures similar to "(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate" often find their applications in the development of pharmaceuticals. For instance, indole derivatives have been extensively studied for their pharmacological activities, including their roles as intermediates in the synthesis of potential therapeutic agents. A notable example includes the development of tubulin polymerization inhibitors, which are critical in cancer research for their antiproliferative activity toward human cancer cells. Such compounds inhibit microtubule formation and induce cell cycle arrest, showcasing their potential in anticancer drug development (Minegishi et al., 2015).

Synthetic Applications

The synthetic versatility of compounds structurally related to "this compound" allows for their use in creating various heterocyclic structures. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are pivotal in drug development and material science. For example, the synthesis of silodosin, a medication used for the treatment of benign prostatic hyperplasia, involves complex intermediates that share functional similarities with the compound , demonstrating the importance of such structures in pharmaceutical synthesis (Liang Huixin, 2015).

Properties

IUPAC Name

3-[5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2.C4H6O6/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUCVOVGODORNE-NUFNRNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668240
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--3-{5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-85-5
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--3-{5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-(2-Aminopropyl)1-(3-benzoyloxypropyl)indoline-7-carbonitrile tartarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.